REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[C:10]([C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1)#[N:11]>>[CH3:9][C:4]1[CH:5]=[C:6]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:10]#[N:11])[CH:17]=2)[N:7]=[C:2]([NH2:1])[N:3]=1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
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Smiles
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NC1=NC(=CC(=N1)Cl)C
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Name
|
|
Quantity
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2.7 g
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Type
|
reactant
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Smiles
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C(#N)C=1C=C(C=CC1)B(O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Yield
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Type
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EXTRACTION
|
Details
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after extraction and crystallization from diethylether
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Name
|
|
Type
|
product
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Smiles
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CC1=NC(=NC(=C1)C1=CC(=CC=C1)C#N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |